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Compound of Interest

Compound Name: N6-Methyl-xylo-adenosine

Cat. No.: B15588091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N6-Methyl-xylo-adenosine (N6-m-xylo-A) is a synthetic adenosine analog with potential

therapeutic applications, particularly in oncology. As a nucleoside analog, its mechanism of

action is presumed to involve interference with nucleic acid synthesis and modulation of

purinergic signaling pathways. However, a critical aspect of its preclinical validation is the

characterization of its specificity. This guide provides a comparative overview of N6-m-xylo-A

and other common adenosine analogs, Cordycepin and Fludarabine, and details the

experimental protocols required to rigorously assess its target engagement and off-target

effects.

Comparative Analysis of Adenosine Analogs
While specific quantitative data on the kinase and adenosine receptor affinity of N6-Methyl-
xylo-adenosine is not extensively available in public literature, a comparative analysis based

on known mechanisms and available data for other well-characterized adenosine analogs can

provide a framework for its evaluation.

Table 1: Comparison of N6-Methyl-xylo-adenosine and Alternative Adenosine Analogs
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Feature
N6-Methyl-xylo-
adenosine

Cordycepin (3'-
deoxyadenosine)

Fludarabine

Primary Mechanism of

Action

Presumed to be a

nucleoside analog

interfering with nucleic

acid synthesis and

potentially modulating

adenosine receptors.

[1]

Inhibits RNA

synthesis.[2] Can be

incorporated into RNA

and terminate chain

elongation. Also

affects various

signaling pathways.[3]

After conversion to its

triphosphate form, it

inhibits DNA synthesis

by interfering with

DNA polymerases and

ribonucleotide

reductase.[4][5]

Metabolic Stability Data not available.

Substrate for

adenosine deaminase

(ADA), which can limit

its bioavailability.[6][7]

[8]

Resistant to

deamination by

adenosine deaminase

(ADA), enhancing its

in vivo stability.[9][10]

Reported IC50 Values

Data not readily

available in public

kinase or receptor

panels.

Varies by cell line.

e.g., ~137 µM in U937

leukemia cells, ~72

µM in NB-4 leukemia

cells, 46.85 µM in

MCF7 breast cancer

cells.[2][11] Median

IC50 of 135 µM

across a wide range

of cell lines.[3]

Varies by cell line.

e.g., 1.54 µg/mL in

RPMI 8226 multiple

myeloma cells, 13.48

µg/mL in MM.1S cells.

[12]

Adenosine

Deaminase (ADA)

Interaction

Data not available.

Substrate for ADA.

Can be protected from

degradation by ADA

inhibitors. Ki value for

inhibition of ADA-

mediated deamination

by naringin is 58.8 µM

(mouse erythrocytes).

[6][7][8]

Resistant to ADA.[9]

[10]
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Known Off-Target

Effects
Data not available.

Can affect multiple

signaling pathways,

including

PI3K/mTOR/AKT and

ERK signaling.[3]

Can cause

myelosuppression and

neurotoxicity at high

doses.[9][10]

Experimental Protocols for Specificity Validation
To rigorously validate the specificity of N6-Methyl-xylo-adenosine, a series of well-defined

experiments are essential. The following protocols provide a roadmap for assessing its on-

target and off-target activities.

Kinase Inhibitor Profiling
This assay is crucial for identifying potential off-target kinase interactions, which is a common

liability for nucleoside analogs that can be phosphorylated and compete with ATP.

Methodology:

Compound Preparation: Prepare a stock solution of N6-Methyl-xylo-adenosine in a suitable

solvent (e.g., DMSO) and create a dilution series.

Kinase Panel Selection: Utilize a commercial kinase screening service that offers a broad

panel of recombinant human kinases (e.g., >300 kinases).

Assay Performance: The assay is typically performed in a microtiter plate format. Each well

contains a specific kinase, its substrate (peptide or protein), and ATP (often at or near the

Km concentration).

Incubation: Add N6-Methyl-xylo-adenosine at one or more concentrations (e.g., 1 µM and

10 µM for initial screening) to the assay wells and incubate at a controlled temperature (e.g.,

30°C) for a defined period.

Detection: Measure kinase activity by quantifying substrate phosphorylation. Common

detection methods include radiometric assays (³³P-ATP) or fluorescence/luminescence-

based assays that measure ATP consumption.
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Data Analysis: Calculate the percentage of inhibition of each kinase by N6-Methyl-xylo-
adenosine relative to a vehicle control. For kinases showing significant inhibition, determine

the IC50 value by testing a range of compound concentrations.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on

the principle that ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

Cell Culture and Treatment: Culture the target cells to ~80% confluency. Treat the cells with

N6-Methyl-xylo-adenosine or a vehicle control for a specified time.

Heat Shock: Aliquot the cell suspension into PCR tubes and heat them across a temperature

gradient (for melt curve) or at a single, optimized temperature (for isothermal dose-response)

using a thermal cycler.

Cell Lysis: Lyse the cells to release the intracellular proteins.

Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to pellet the

denatured, aggregated proteins.

Protein Quantification: Collect the supernatant containing the soluble proteins and determine

the protein concentration.

Western Blot Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western

blotting using an antibody specific to the putative target protein.

Data Analysis: Quantify the band intensities. A shift in the melting curve or an increase in the

amount of soluble protein at a given temperature in the presence of N6-Methyl-xylo-
adenosine indicates target engagement.

Competitive Radioligand Binding Assay for Adenosine
Receptors
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This assay determines the affinity (Ki) of N6-Methyl-xylo-adenosine for different adenosine

receptor subtypes (A1, A2A, A2B, A3).

Methodology:

Membrane Preparation: Prepare cell membranes from cell lines stably overexpressing a

specific human adenosine receptor subtype.

Assay Setup: In a microtiter plate, combine the cell membranes, a known concentration of a

radiolabeled ligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1AR), and a

range of concentrations of N6-Methyl-xylo-adenosine.

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

Separation: Rapidly filter the mixture through a glass fiber filter to separate the membrane-

bound radioligand from the unbound radioligand.

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

Data Analysis: Plot the percentage of specific binding of the radioligand against the

concentration of N6-Methyl-xylo-adenosine. Calculate the IC50 value and then the Ki value

using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Signaling
Pathways
To further clarify the experimental design and potential mechanism of action, the following

diagrams are provided.
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Caption: Experimental workflow for validating the specificity of N6-Methyl-xylo-adenosine.
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Caption: A generalized adenosine receptor signaling pathway potentially modulated by N6-
Methyl-xylo-adenosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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